N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide
Description
N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide is a complex organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, which is further connected to a thiazole ring and an acetamide group
Properties
IUPAC Name |
N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS.BrH/c1-11-16(24-9-3-8-19-17(24)20-11)15-10-26-18(23-15)22-14-6-4-13(5-7-14)21-12(2)25;/h3-10H,1-2H3,(H,21,25)(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCASPSXHPYARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)NC(=O)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer activity, particularly against cell lines such as MCF-7 and HeLa . In medicine, it is being explored for its potential therapeutic effects, including its ability to inhibit specific enzymes and pathways involved in disease processes . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate.
Mechanism of Action
The mechanism of action of N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 . This interaction leads to the inhibition of kinase activity, which in turn affects various cellular processes, including cell proliferation and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
N-[4-[[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide can be compared with other imidazopyridine derivatives, such as N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]acetamide . While both compounds share a similar core structure, the presence of the thiazole ring in this compound provides it with unique chemical and biological properties. Other similar compounds include various imidazo[1,2-a]pyridine derivatives that have been studied for their anticancer and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
